2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

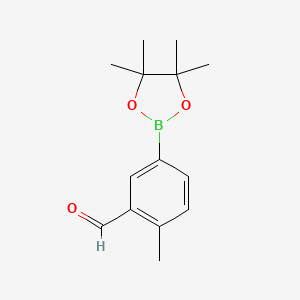

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a benzaldehyde derivative functionalized with a methyl group at the 2-position and a pinacol boronate ester at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems . The pinacol boronate group enhances stability and reactivity under mild conditions, while the methyl substituent modulates steric and electronic effects on the aromatic ring. Its molecular formula is C₁₄H₁₉BO₃, with a molecular weight of 262.12 g/mol (calculated). Applications span pharmaceuticals, materials science, and agrochemicals, where it is used to synthesize complex molecules via regioselective coupling .

Properties

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO3/c1-10-6-7-12(8-11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYGIWURVFRSCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-methyl-5-bromobenzaldehyde with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Cross-Coupling Reactions via Suzuki-Miyaura Mechanism

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is a well-established boronate ester, serving as a versatile coupling partner in Suzuki-Miyaura reactions . This reaction typically involves:

-

Catalyst : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂).

-

Base : Potassium carbonate or other alkali metal carbonates.

-

Solvent : Mixtures like dioxane/ethanol or other polar aprotic solvents.

-

Conditions : Microwave irradiation (120°C for 10 minutes) or conventional heating .

Key Reaction :

The boronate ester undergoes transmetallation with aryl halides (e.g., bromides, iodides) to form carbon–carbon bonds. For example, analogous compounds with similar boronate groups have been coupled with aryl iodides under copper catalysis .

Example Data Table :

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂(PPh₃)₂ |

| Base | K₂CO₃ |

| Solvent | Dioxane/EtOH (2:3) |

| Temperature | 120°C (microwave) |

| Time | 10 minutes |

| Yield | ~57% |

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) participates in classical organic reactions:

Oxidation to Carboxylic Acid

Under oxidative conditions (e.g., KMnO₄/H⁺), the aldehyde oxidizes to a carboxylic acid. This reaction is typically irreversible and occurs under acidic or basic conditions.

Nucleophilic Addition

The aldehyde reacts with nucleophiles (e.g., Grignard reagents, amines) to form alcohols or imines. For example:

Aldol Condensation

In the presence of bases (e.g., NaOH, pyrrolidine), the aldehyde undergoes intramolecular or intermolecular aldol condensation to form α,β-unsaturated carbonyl compounds.

Synergistic Reactions Involving Both Functional Groups

The compound’s dual functionality enables orthogonal reactivity:

-

Selective Coupling : The boronate ester can undergo Suzuki coupling while the aldehyde remains inert under these conditions.

-

Directed Synthesis : Post-coupling modifications (e.g., oxidation of the aldehyde) allow for sequential functionalization.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a benzaldehyde moiety substituted with a dioxaborolane group, which enhances its reactivity and solubility in organic solvents. Its molecular formula is and it has a unique boron atom that plays a crucial role in its chemical behavior.

Anticancer Activity

Recent studies have highlighted the potential of boron-containing compounds in cancer therapy. For instance, derivatives of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde have shown promising activity against various cancer cell lines.

- Case Study : A derivative was tested for its efficacy against breast cancer cells (MDA-MB-231), demonstrating an IC50 value of 0.126 μM, indicating potent inhibitory effects on cell proliferation .

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. Research indicates that certain derivatives exhibit activity against multidrug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).

- Findings : The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.5 to 4 μg/mL against MRSA and Vancomycin-resistant Enterococcus (VRE) .

Polymer Chemistry

The unique properties of the dioxaborolane group allow for the incorporation of this compound into polymer matrices, enhancing the mechanical and thermal properties of materials.

- Application : It can be utilized in the synthesis of boron-containing polymers that exhibit improved flame retardancy and thermal stability .

Organic Electronics

Due to its electronic properties, this compound is being explored as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Research Insight : Studies have shown that incorporating boron compounds into organic semiconductors can enhance charge transport properties and overall device efficiency .

Mechanism of Action

The mechanism by which 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects is primarily through its reactivity in forming new carbon-carbon bonds. The boronic ester group acts as a nucleophile in cross-coupling reactions, facilitating the formation of biaryl compounds. The aldehyde group can undergo various transformations, adding to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations:

- Electronic Effects : Electron-donating groups (e.g., -CH₃, -OCH₃) increase electron density on the aromatic ring, accelerating oxidative addition in cross-coupling reactions. Conversely, electron-withdrawing groups (e.g., -F) stabilize intermediates but may slow coupling kinetics .

- Steric Effects : The methyl group in the target compound introduces minimal steric hindrance compared to bulkier substituents, favoring reactions at the boronate site .

- Solubility: Methoxy and hydroxy derivatives exhibit higher solubility in polar solvents (e.g., DMF, DMSO), whereas the methylated analog is more compatible with nonpolar media .

Table 2: Application Comparison

*Yields approximate and substrate-dependent.

Key Insights:

- The target compound demonstrates broad utility in pharmaceutical intermediates due to its balanced electronic profile and stability .

- Thiophene-based analogs outperform benzene derivatives in optoelectronic applications due to superior charge transport .

Stability and Handling

Pinacol boronate esters are generally air- and moisture-stable but hydrolyze under acidic or aqueous conditions. The methyl group in the target compound confers additional stability against hydrolysis compared to hydroxy-substituted analogs . For example:

Biological Activity

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boron-containing organic compound with potential applications in medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its utility in drug development and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHB\O

- Molecular Weight : 225.12 g/mol

- CAS Number : 1218791-01-5

The presence of the dioxaborolane moiety suggests potential reactivity in biological systems, particularly in enzyme inhibition and molecular recognition processes.

Biological Activity Overview

Research into the biological activity of this compound indicates several areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that compounds containing boron can exhibit antimicrobial properties. For instance, related boronic acids have shown activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species .

- Enzyme Inhibition : Boron-containing compounds are often investigated for their ability to inhibit enzymes like serine proteases and glycosidases. The specific activity of this compound against these enzymes remains to be fully elucidated but is a promising area for further study.

- Anticancer Potential : Some studies have indicated that boron compounds can induce apoptosis in cancer cells through various mechanisms. The exact pathways activated by this specific compound require further investigation but align with the broader trend of boron compounds in cancer therapeutics .

Case Studies and Research Findings

Several research findings highlight the biological implications of similar compounds:

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Enzyme | IC / MIC (µM) | Reference |

|---|---|---|---|---|

| Compound A | Antimicrobial | S. aureus | 4–8 | |

| Compound B | Enzyme Inhibition | CYP3A4 | 0.34 | |

| Compound C | Anticancer | Various cancer cell lines | Varies |

The proposed mechanisms through which this compound may exert its biological effects include:

- Boron Coordination Chemistry : The ability of boron to form stable complexes with biomolecules could facilitate interactions with proteins and nucleic acids.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that boron compounds can lead to increased oxidative stress in cells, contributing to apoptosis in cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves palladium-catalyzed borylation or Suzuki-Miyaura coupling precursors. For example, a Debus-Radziszewski reaction using substituted benzaldehyde derivatives with boronate esters under reflux conditions can yield the target compound (76% yield in ). Key parameters include:

- Catalyst loading : Optimize Pd(PPh₃)₄ or Pd(dppf)Cl₂ concentrations (0.5–2 mol%).

- Solvent system : Use THF/water mixtures for solubility and reactivity balance .

- Purification : Silica gel chromatography with petroleum ether/ethyl acetate (10:1) effectively isolates the product .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | Higher yields at reflux |

| Base (e.g., NaOH) | 1–2 equiv. | Facilitates transmetallation |

Q. How is Suzuki-Miyaura cross-coupling applied using this compound, and what catalytic systems are optimal?

Methodological Answer: The boronate ester group enables C–C bond formation with aryl/heteroaryl halides. A typical protocol includes:

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques and diagnostic signals:

Q. What are the common challenges in purifying this boronate ester?

Methodological Answer: Challenges include hydrolytic instability of the boronate group and aldehyde oxidation. Mitigation strategies:

Q. How does the aldehyde group influence reactivity in nucleophilic additions?

Methodological Answer: The aldehyde participates in condensation reactions (e.g., with amines to form imines). A general procedure:

- React with 1 equiv. amine (e.g., 4-amino-triazole derivatives) in ethanol under acid catalysis (5 drops glacial acetic acid) .

- Reflux for 4 hours, followed by solvent evaporation and filtration.

Advanced Questions

Q. How can computational chemistry predict regioselectivity in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations assess transition-state energies for possible coupling sites. For example:

Q. What strategies mitigate side reactions in one-pot multicomponent syntheses?

Methodological Answer: Sequential addition of reagents and phase-transfer catalysts (e.g., CTAB) minimize undesired pathways:

Q. How does steric hindrance from the dioxaborolan group affect catalytic reactions?

Methodological Answer: The tetramethyl groups slow transmetallation in bulky systems. Solutions include:

Q. What advanced NMR techniques resolve structural ambiguities in derivatives?

Methodological Answer:

Q. How is boronate ester stability assessed under acidic/basic conditions?

Methodological Answer: Conduct kinetic studies via ¹¹B NMR:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.